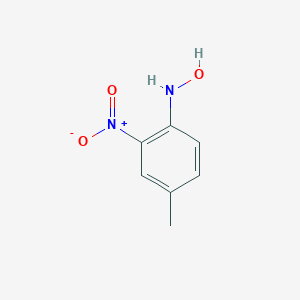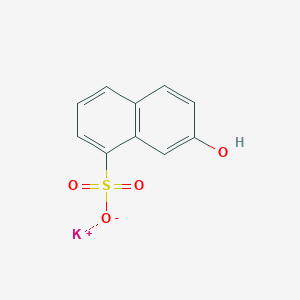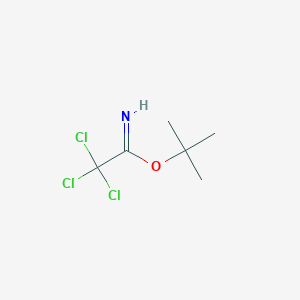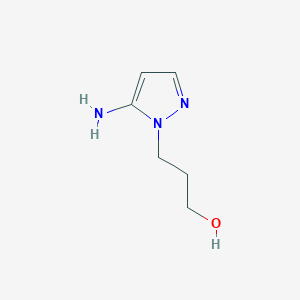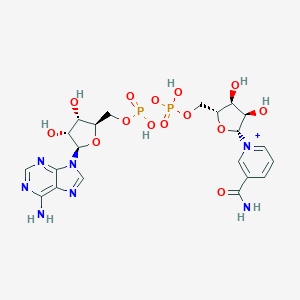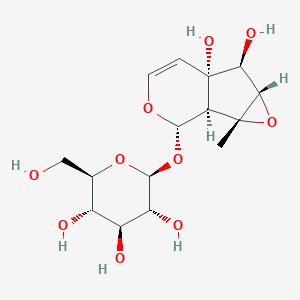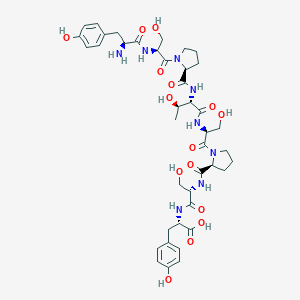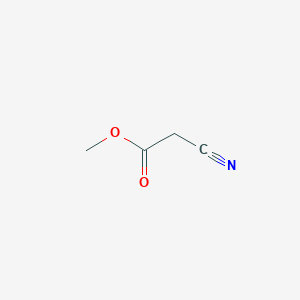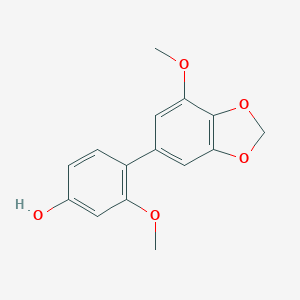
(5Z,8Z,11Z,14Z)-18-Hydroxyicosa-5,8,11,14-tetraenoic acid
説明
(5Z,8Z,11Z,14Z)-18-Hydroxyicosa-5,8,11,14-tetraenoic acid, commonly known as 18-HETE, is a naturally occurring fatty acid derived from arachidonic acid and is known to play an important role in various physiological processes. It is produced in the body through the action of cytochrome P450 enzymes, and is involved in the regulation of inflammation, vascular tone, and angiogenesis. 18-HETE has been studied extensively in the last few decades, and its potential therapeutic uses have been explored in a variety of scientific research applications.
科学的研究の応用
Role in Vasodilation
18-HETE is known to play a significant role in the vasodilation of renal arterioles . Specifically, the ® isomer of 18-HETE, when formed by the CYP2E1 isoform, stimulates vasodilation of the rabbit kidney in a dose-dependent manner . This suggests that 18-HETE could be a potential target for therapeutic interventions in conditions related to renal blood flow.
Interaction with ATPase Activity
Interestingly, 18-HETE has been found to have negligible effects on ATPase activity . This could be relevant in the context of cellular energy metabolism and might influence the design of drugs targeting ATPase enzymes.
Inhibition of Vasoconstriction
In addition to its vasodilatory effects, 18-HETE, specifically the ® isomer, has been shown to block 20-HETE-induced vasoconstriction of renal arterioles at a concentration of 1 µM . This suggests a potential role for 18-HETE in the regulation of blood pressure and renal function.
Metabolite of Arachidonic Acid
18-HETE is a cytochrome P450 (CYP450) metabolite of arachidonic acid . This places 18-HETE within the broader context of eicosanoid signaling, which is involved in various physiological processes, including inflammation, immunity, and platelet aggregation.
Role in Kidney & Renal Disease
Given its effects on renal arterioles, 18-HETE may have implications in kidney and renal diseases . Further research could explore its potential as a biomarker or therapeutic target in these conditions.
Involvement in Cardiovascular System
18-HETE’s role in vasodilation and vasoconstriction suggests it may have significant implications in the cardiovascular system . Its involvement in these critical processes could make it a focus of cardiovascular research, particularly in relation to hypertension and other cardiovascular diseases.
作用機序
Target of Action
18-HETE, also known as (+/-)18-HETE or (5Z,8Z,11Z,14Z)-18-Hydroxyicosa-5,8,11,14-tetraenoic acid, is a monooxygenase metabolite of cytochrome P450 (CYP450) . The primary target of 18-HETE is the CYP450 enzyme, specifically the CYP2E1 isoform .
Mode of Action
18-HETE interacts with its target, the CYP450 enzyme, through a process called monooxygenation . This interaction results in the formation of arachidonic acid bearing a hydroxy substituent at position 18 . The specific interaction with the CYP2E1 isoform leads to the formation of the ® isomer of 18-HETE .
Biochemical Pathways
The production of 18-HETE is part of a complex series of interrelated biosynthetic pathways often termed the 'eicosanoid cascade’ . This cascade involves the enzymatic oxidation of arachidonic acid and related fatty acids, leading to the production of various oxygenated metabolites or oxylipins . The two main enzymatic pathways for the production of these eicosanoids utilize lipoxygenases (LOXs) and oxidases of the cytochrome P-450 family .
Pharmacokinetics
It is known that 18-hete is soluble in ethanol , which may influence its bioavailability.
Result of Action
The action of 18-HETE has several molecular and cellular effects. Furthermore, 18®-HETE at 1 µM completely blocks 20-HETE-induced vasoconstriction of renal arterioles .
Action Environment
The action, efficacy, and stability of 18-HETE can be influenced by various environmental factors. For example, the presence of other fatty acids, such as eicosapentaenoic (EPA) and docosahexaenoic (DHA) acids, can inhibit the biosynthesis of 20-HETE, a related compound . This suggests that the balance of different fatty acids in the environment can influence the action of 18-HETE.
特性
IUPAC Name |
(5Z,8Z,11Z,14Z)-18-hydroxyicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,19,21H,2-3,8-9,14-18H2,1H3,(H,22,23)/b6-4-,7-5-,12-10-,13-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCHNRUZQWLEMF-XBOCNYGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC=CCC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424154, DTXSID50928028 | |
| Record name | 18-Hete | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18-Hydroxyicosa-5,8,11,14-tetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z,8Z,11Z,14Z)-18-Hydroxyicosa-5,8,11,14-tetraenoic acid | |
CAS RN |
133268-58-3, 128656-74-6 | |
| Record name | 18-Hydroxyeicosatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133268-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14-Eicosatetraenoic acid, 18-hydroxy-, (5Z,8Z,11Z,14Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133268583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18-Hete | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18-Hydroxyicosa-5,8,11,14-tetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062302 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary sources of 18-HETE biosynthesis?
A1: 18-HETE is primarily biosynthesized from arachidonic acid by cytochrome P450 enzymes. Studies have identified CYP4A as a significant contributor to 18-HETE production, particularly in renal arteries []. Additionally, research has shown that CYP2J enzymes, specifically in sheep, exhibit activity towards arachidonic acid, forming 18-HETE alongside other metabolites [, ].
Q2: How does 18-HETE production differ across species?
A2: While 18-HETE production is observed across various species, research suggests differences in enzymatic activity and metabolite profiles. For instance, microsomes from monkey seminal vesicles were found to produce 18-HETE as a major metabolite of arachidonic acid, primarily catalyzed by a specific CYP450 enzyme designated as P-450ω3 []. Interestingly, this specific enzyme activity was not observed in monkey liver microsomes, indicating potential tissue specificity []. This highlights the complexities of 18-HETE biosynthesis and its regulation across different species and tissues.
Q3: What is the role of 18-HETE in renal function?
A3: Research suggests a potential role for 18-HETE in regulating renal hemodynamics. In a study investigating eicosanoid excretion in patients with hepatic cirrhosis, urinary 20-HETE excretion was significantly elevated, particularly in those with ascites []. Interestingly, only the increased 20-HETE excretion correlated with reduced renal plasma flow in these patients, suggesting a potential link between 20-HETE and renal dysfunction in cirrhosis []. While the study primarily focused on 20-HETE, it highlights the importance of understanding the balance and interplay between various HETEs, including 18-HETE, in maintaining normal renal function.
Q4: How does 18-HETE interact with other eicosanoids?
A4: Evidence suggests that 18-HETE may modulate the effects of other eicosanoids. In rat renal arteries, 18-HETE, along with its stereoisomer 19(R)-HETE, was found to blunt the sensitizing effect of 20-HETE on phenylephrine-induced vasoconstriction []. This observation suggests a potential counter-regulatory role of 18-HETE in the vasculature, modulating the effects of other vasoactive eicosanoids like 20-HETE.
Q5: Can the production of 18-HETE and other eicosanoids be influenced by external factors?
A5: Yes, research suggests that environmental factors can impact eicosanoid production. For example, exposure to high iodide intake in rat offspring resulted in altered levels of various eicosanoids, including a decrease in 8,9-DHET and an increase in PGB2, both of which correlated with thyroid dysfunction []. This finding highlights the potential impact of environmental factors on eicosanoid metabolism and their potential implications for endocrine function.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






